molecular formula C21H25NO2S B6043047 [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone

[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone

Cat. No.: B6043047
M. Wt: 355.5 g/mol
InChI Key: IMLIHJJZHIJFOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone, also known as MPMP, is a novel compound that has gained attention in the scientific community due to its potential applications in research.

Mechanism of Action

The mechanism of action of [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone involves its binding to the dopamine transporter, which prevents the reuptake of dopamine into the presynaptic neuron. This leads to an increase in dopamine levels in the synaptic cleft, which can have various effects on neuronal activity and behavior.
Biochemical and Physiological Effects:
Studies have shown that this compound can produce a range of biochemical and physiological effects, depending on the dose and route of administration. These effects include changes in locomotor activity, reward-related behavior, and dopamine release in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone in lab experiments is its selectivity for the dopamine transporter, which allows for the specific manipulation of dopamine levels in the brain. However, one limitation is the potential for off-target effects, which may complicate the interpretation of results.

Future Directions

There are several potential future directions for research on [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone. One area of interest is the role of dopamine in social behavior and cognition, which could be studied using this compound as a tool. Additionally, further studies are needed to investigate the potential therapeutic applications of this compound in neurological disorders. Overall, this compound represents a promising compound for scientific research, with potential applications in various fields.

Synthesis Methods

The synthesis of [1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone involves the reaction of 3-methoxybenzylamine with 4-(methylthio)acetophenone, followed by a catalytic hydrogenation process to form this compound. This method has been described in detail in a study by Yao et al. (2017).

Scientific Research Applications

[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone has been shown to have potential applications in scientific research, particularly in the field of neuroscience. Studies have demonstrated that this compound can selectively inhibit the activity of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. This makes this compound a potential tool for studying the role of dopamine in various neurological disorders, such as Parkinson's disease and addiction.

Properties

IUPAC Name

[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-(4-methylsulfanylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO2S/c1-24-19-7-3-5-16(13-19)14-22-12-4-6-18(15-22)21(23)17-8-10-20(25-2)11-9-17/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMLIHJJZHIJFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCCC(C2)C(=O)C3=CC=C(C=C3)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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